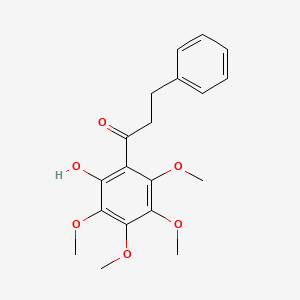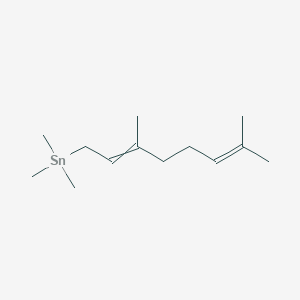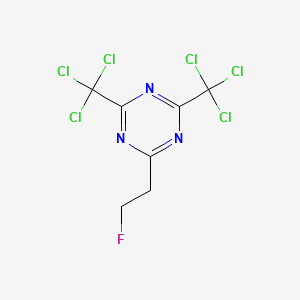
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of fluoroethyl and trichloromethyl groups attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of trichloromethyl triazine with fluoroethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, while oxidation reactions can produce triazine oxides.
科学的研究の応用
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The trichloromethyl groups may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring.
Bis(2,2,2-trifluoroethyl) ether: Contains two trifluoroethyl groups and an ether linkage.
Flurothyl: Contains fluoroethyl groups and is used in different applications.
Uniqueness
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the combination of fluoroethyl and trichloromethyl groups attached to the triazine ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
特性
CAS番号 |
113768-69-7 |
|---|---|
分子式 |
C7H4Cl6FN3 |
分子量 |
361.8 g/mol |
IUPAC名 |
2-(2-fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C7H4Cl6FN3/c8-6(9,10)4-15-3(1-2-14)16-5(17-4)7(11,12)13/h1-2H2 |
InChIキー |
CWRXMXTZQLPPDY-UHFFFAOYSA-N |
正規SMILES |
C(CF)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
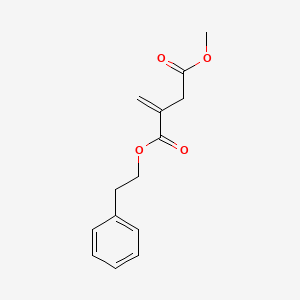
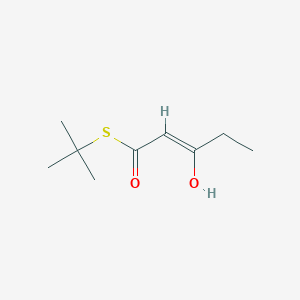

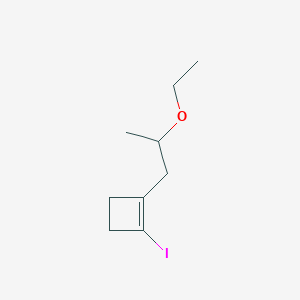
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
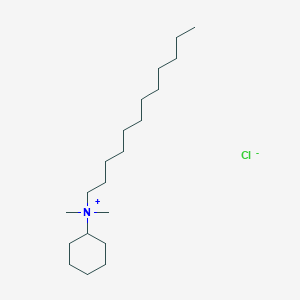
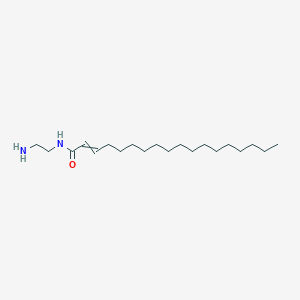

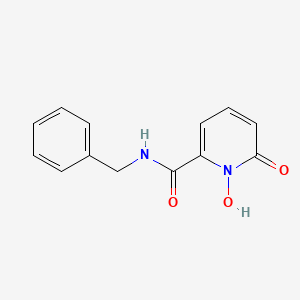
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
